![molecular formula C19H16N4O2 B433469 6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 302796-51-6](/img/structure/B433469.png)

6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

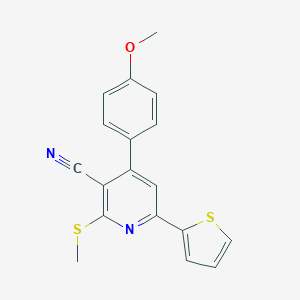

The compound “6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative with other heterocyclic scaffolds . Pyrazoles are important building blocks in many medicinally active new chemical entities .

Synthesis Analysis

A one-pot multicomponent protocol was used for the synthesis of this compound . The process involved treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of [BMIM]BF4 as a medium at 70–75°C for 110–120 minutes . This synthetic strategy has the advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times, and mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, a furan ring, and a nitrile group .Chemical Reactions Analysis

The synthesis of this compound involves a multicomponent reaction (MCR), which results in the formation of many bonds between three or more reactants in a single step without the need to separate any intermediates or change the solvent .作用機序

Target of Action

The primary target of this compound is the p38 MAP kinase . This kinase is a crucial part of the MAPK signaling pathway, which plays a significant role in cellular responses to various stimuli, including cytokines, heat shock, and osmotic stress .

Mode of Action

The compound interacts with the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . The binding affinity of the compound to the lipid pocket is higher than to the ATP-binding pocket, suggesting potential applications as allosteric inhibitors . The most biologically active compound had a binding affinity comparable to those of other proven lipid pocket inhibitors .

Biochemical Pathways

The compound affects the MAPK signaling pathway by inhibiting the p38 MAP kinase . This inhibition can lead to downstream effects such as the alteration of cellular responses to various stimuli .

Pharmacokinetics

The compound’s interaction with the lipid-binding pocket of p38 map kinase suggests that it may have good bioavailability .

Result of Action

The inhibition of p38 MAP kinase by this compound can lead to a variety of molecular and cellular effects. For instance, it can alter cellular responses to various stimuli . The compound is also predicted to exhibit activity as an apoptosis agonist , which means it could potentially induce programmed cell death.

特性

IUPAC Name |

6-amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-11-5-7-13(8-6-11)23-19-16(12(2)22-23)17(15-4-3-9-24-15)14(10-20)18(21)25-19/h3-9,17H,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXJNBYACNXCRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CO4)C(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-cyano-4-(4-methoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B433393.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B433395.png)

![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B433402.png)

![2-amino-4-(4-bromo-2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433403.png)

![Ethyl 6-[(2-chlorobenzyl)sulfanyl]-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B433405.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433409.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433411.png)

![6-Amino-4-(3-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433412.png)

![2-amino-3-nitro-4-(4-methoxyphenyl)-7-methyl-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B433414.png)

![2-amino-3-nitro-4-(3-methoxyphenyl)-7-methyl-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B433416.png)

![2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one](/img/structure/B433418.png)